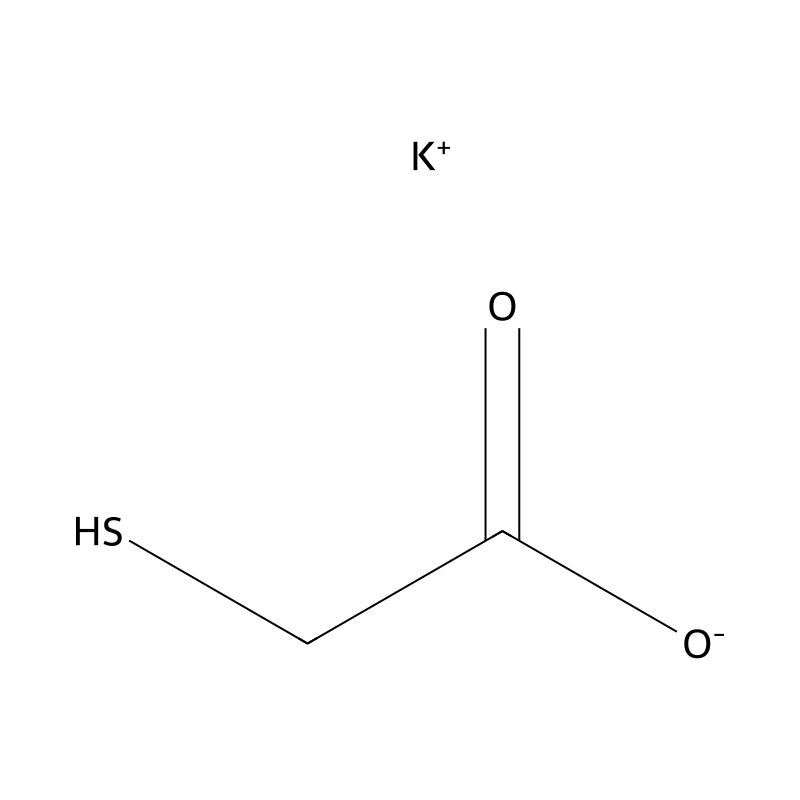

Potassium thioglycolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Disulfide Bond Disruption

One research application of potassium thioglycolate is its ability to disrupt disulfide bonds. Disulfide bonds are a type of covalent bond that plays a crucial role in the structure of proteins, including keratin, the main component of hair [National Institutes of Health, ]. By breaking these bonds, potassium thioglycolate can weaken the structure of hair, making it easier to remove or manipulate. This property has been used in some studies investigating the structure and function of keratin Journal of Biological Chemistry, [freely available pdf: )].

Potassium thioglycolate is an organic compound with the molecular formula C₂H₃KO₂S and a molecular weight of approximately 130.202 g/mol. It is classified as a potassium salt of thioglycolic acid, which contains both a thiol group (-SH) and a carboxylic acid group. This compound typically appears as a colorless to faintly pink aqueous solution and is known for its strong reducing properties. Potassium thioglycolate is primarily used in cosmetic formulations, particularly in hair depilatories and perming products, due to its ability to break down disulfide bonds in keratin, the protein that makes up hair .

In hair removal, KTG disrupts the disulfide bonds in cystine, a key structural component of keratin. Disulfide bonds are bridges formed between cysteine residues in the protein. By breaking these bonds, KTG weakens the hair structure, allowing the hair shaft to be easily dissolved or scraped away [].

Physical and Chemical Properties

KTG can cause skin irritation and allergic reactions upon contact. It can also be harmful if swallowed or inhaled. Exposure can cause eye damage, respiratory problems, and gastrointestinal distress []. Due to these hazards, handling KTG requires appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection [].

Potassium thioglycolate acts as a reducing agent, facilitating the breakdown of disulfide bonds in keratin. The chemical reaction can be summarized as follows:

- Disulfide Bond Reduction:

- Formation of Thioglycolic Acid:

In an aqueous solution, potassium thioglycolate can convert to thioglycolic acid, which further participates in various reactions depending on the pH and presence of other reagents .

Potassium thioglycolate exhibits significant biological activity, particularly as a reducing agent in hair treatments. Its primary mechanism involves breaking down the disulfide bonds in keratin, allowing for the alteration of hair structure during perming or straightening processes. Additionally, it has been noted for its potential irritant effects on skin and mucous membranes, which necessitates careful handling during cosmetic applications .

Potassium thioglycolate can be synthesized through several methods:

- Reaction of Thioglycolic Acid with Potassium Hydroxide:

- From Chloroacetic Acid and Potassium Hydrosulfide:

This method involves reacting chloroacetic acid with potassium hydrosulfide in an aqueous medium to yield potassium thioglycolate .

Potassium thioglycolate is widely utilized in various applications:

- Cosmetics: As a primary active ingredient in depilatory creams and hair perming solutions.

- Industrial Use: Employed in manufacturing processes that require reducing agents.

- Laboratory Research: Used in biochemical assays and studies involving protein structure modification .

Studies have shown that potassium thioglycolate can interact with various biological systems, particularly through its reducing capabilities. It has been noted for its potential to cause skin irritation and allergic reactions upon contact. Furthermore, its interaction with proteins can lead to significant structural changes, making it a valuable tool in both cosmetic chemistry and biochemistry .

Potassium thioglycolate shares similarities with several other compounds that also act as reducing agents or have similar applications in cosmetics. Here are notable comparisons:

| Compound | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Sodium Thioglycolate | C₂H₃NaO₂S | Hair depilatory | More soluble in water than potassium variant |

| Ammonium Thioglycolate | C₂H₄NOS | Hair perming | Often used in salon treatments |

| Calcium Thioglycolate | C₂H₄CaO₂S | Hair treatment | Used for stronger formulations |

| Butyl Thioglycolate | C₇H₁₄O₂S | Cosmetic formulations | Provides different texture and application ease |

| Ethanolamine Thioglycolate | C₄H₁₃NOS | Hair straightening | Combines with amino groups for enhanced effects |

Potassium thioglycolate's uniqueness lies in its balance of effectiveness as a reducing agent while being less irritating compared to some alternatives, making it suitable for home use .

| Year | Synthesis Method | Reaction Temperature (°C) | Yield (%) | Key Innovation |

|---|---|---|---|---|

| 1884 | Lovén method: Sodium chloroacetate + sodium sulfide | Ambient | Not specified | First reported synthesis route |

| 1950 | Modified approach: Potassium chloroacetate + potassium sulfide | Ambient | Not specified | Alternative alkali metal pathway |

| 1995 | US5023371A: Monochloroacetic/dichloroacetic acid + alkali metal hydrosulfide | 100-150 | 60-68 | High pressure reaction (≥250 psig) |

| 2013 | CN103044300A: One-step synthesis with chloroacetate derivatives | 60-150 | 25 (sodium thioglycolate) | Single-step process with multiple products |

| 2016 | CN105218416A: Sodium hydrosulfide + chloroacetic acid with H2S gas | 20-35 | 85-90 | Continuous H2S introduction |

Modern Industrial Production via Alkali Metal Hydrosulfide Reactions

Contemporary industrial production of potassium thioglycolate predominantly relies on alkali metal hydrosulfide reactions, which have been optimized for large-scale manufacturing operations. The most widely implemented process involves the reaction of sodium or potassium chloroacetate with the corresponding alkali metal hydrosulfide in aqueous medium [5] [6]. This methodology has become the industry standard due to its reliability, scalability, and relatively high yields ranging from 80 to 95 percent [7].

The fundamental reaction mechanism proceeds through nucleophilic substitution, where the hydrosulfide anion attacks the carbon-chlorine bond of the chloroacetate, resulting in chloride elimination and formation of the thioglycolate product [6]. The reaction can be represented as:

ClCH₂CO₂K + KHS → KSCH₂CO₂K + KCl

Industrial implementation of this process requires careful control of reaction parameters including temperature, pH, and reactant stoichiometry. Optimal reaction temperatures typically range from 20 to 100 degrees Celsius, with higher temperatures accelerating reaction rates but potentially increasing side reaction formation [8]. The aqueous medium facilitates heat transfer and provides a homogeneous reaction environment that promotes complete conversion of starting materials.

An alternative industrial approach utilizes the Bunte salt intermediate route, which involves the initial reaction of sodium thiosulfate with chloroacetic acid to form the corresponding thiosulfate ester, followed by hydrolysis to yield thioglycolic acid [5] [6]. This two-step process offers advantages in terms of raw material availability and cost, although yields are generally lower than direct hydrosulfide methods, typically ranging from 70 to 85 percent [7]. The process involves the following sequential reactions:

ClCH₂CO₂H + Na₂S₂O₃ → Na[O₃S₂CH₂CO₂H] + NaCl

Na[O₃S₂CH₂CO₂H] + H₂O → HSCH₂CO₂H + NaHSO₄

A particularly innovative approach involves the use of alpha-metallo-metallic acetates with elemental sulfur, as described in patent US2945880A [9]. This process utilizes alpha-sodio-sodium acetate prepared from sodium amide and anhydrous sodium acetate, which is subsequently reacted with elemental sulfur in aromatic solvents such as toluene at temperatures ranging from 100 to 250 degrees Celsius [9]. The process offers yields of 85 to 92 percent and provides the advantage of using elemental sulfur rather than more expensive sulfide reagents, although the complexity of the alpha-acetate preparation limits its widespread industrial adoption.

The xanthogenic acid ester pathway represents another modern industrial option, utilizing ethyl xanthate derivatives that are heated with sodium or potassium hydrosulfide [10] [11]. This process offers the significant advantage of byproduct recyclability, as the xanthogenic acid formed can be recycled back into the process through reaction with additional monohaloacetic acid [10]. Yields typically range from 75 to 90 percent, and the process is particularly attractive for large-scale operations where raw material efficiency is paramount.

Emerging continuous flow synthesis technologies represent the latest advancement in industrial potassium thioglycolate production [12]. These systems utilize precisely controlled tubular reactors with continuous feed streams of chloroacetic acid and alkali metal hydrosulfide, enabling real-time monitoring and adjustment of reaction parameters [12]. The continuous nature of these processes allows for consistent product quality and yields of 85 to 95 percent while reducing batch-to-batch variability that can occur with traditional batch processes.

Table 2.2: Modern Industrial Production Methods

| Production Method | Raw Materials | Operating Conditions | Commercial Viability | Typical Yield (%) |

|---|---|---|---|---|

| Alkali metal hydrosulfide reaction | Sodium/potassium chloroacetate + NaHS/KHS | Aqueous medium, 20-100°C | Most widely used | 80-95 |

| Bunte salt intermediate route | Sodium thiosulfate + chloroacetic acid | Two-step: salt formation then hydrolysis | Limited commercial application | 70-85 |

| Alpha-metallo-metallic acetate + sulfur | Alpha-sodio-sodium acetate + elemental sulfur | 100-250°C in aromatic solvent | High yield but complex | 85-92 |

| Xanthogenic acid ester pathway | Ethyl xanthate + sodium/potassium hydrosulfide | Elevated temperature with recycling | Advantageous recycling capability | 75-90 |

| Continuous flow synthesis | Chloroacetic acid + alkali metal hydrosulfide | Controlled temperature and pressure | Emerging technology | 85-95 |

Purification Techniques and Yield Optimization Strategies

Effective purification of potassium thioglycolate is essential for achieving the high-purity specifications required for commercial applications, particularly in cosmetic and pharmaceutical industries. The selection of appropriate purification techniques depends on the specific impurity profile of the crude product, target purity requirements, and economic considerations related to recovery yields and processing costs.

Recrystallization represents the most commonly employed purification technique for achieving high-purity potassium thioglycolate products [13]. The process involves dissolving the crude product in a minimum volume of hot solvent, typically water or aqueous alcohol mixtures, followed by slow cooling to promote formation of pure crystals while leaving impurities in solution [13]. The effectiveness of recrystallization depends on the differential solubility of the target compound and impurities at different temperatures. Optimal results are achieved through careful selection of cooling rates, with slow cooling promoting larger, more pure crystals [13]. Purity levels of 95 to 99 percent are routinely achievable through recrystallization, with recovery yields typically ranging from 80 to 90 percent [13].

Fractional distillation provides an alternative purification approach, particularly suitable for products that require removal of volatile impurities or when thermal stability permits [14]. For potassium thioglycolate, distillation is typically performed under reduced pressure to minimize thermal decomposition, with operating temperatures maintained between 80 to 120 degrees Celsius [14]. The technique is most effective when significant boiling point differences exist between the target compound and impurities. Achievable purities range from 90 to 95 percent, with recovery yields of 75 to 85 percent being typical for well-designed distillation systems [14].

Solvent extraction techniques utilize selective partitioning of potassium thioglycolate between immiscible liquid phases to achieve purification [15]. The process typically involves treatment of aqueous crude product solutions with organic solvents that preferentially extract either the target compound or specific impurities [15]. The effectiveness of extraction depends on the distribution coefficients of the various components between the aqueous and organic phases. While purities of 85 to 92 percent are achievable, recovery yields are generally lower at 70 to 80 percent due to incomplete phase separation and losses during multiple extraction stages [15].

Ion exchange purification represents a specialized technique particularly valuable for removing trace metal impurities that can affect product stability and color [16]. Cation exchange resins are employed to selectively remove metal contaminants while allowing the potassium thioglycolate to pass through or be selectively retained depending on the specific resin characteristics and operating conditions [16]. This technique is especially important for pharmaceutical and high-end cosmetic applications where metal content specifications are stringent. Purities of 92 to 98 percent are achievable with recovery yields of 85 to 92 percent [16].

Membrane separation technologies are emerging as attractive options for continuous purification processes [16]. These systems utilize selective permeation through synthetic membranes to separate potassium thioglycolate from impurities based on molecular size, charge, or other physical properties [16]. The technique offers advantages in terms of reduced energy consumption and minimal use of additional chemicals, although capital costs for membrane systems can be significant. Achievable purities range from 88 to 95 percent with recovery yields of 78 to 88 percent [16].

Yield optimization strategies encompass various approaches aimed at maximizing both conversion efficiency and product recovery. Temperature optimization involves maintaining reaction temperatures within optimal ranges that maximize product formation while minimizing side reactions and thermal decomposition [17]. For most alkali metal hydrosulfide reactions, temperatures between 20 to 35 degrees Celsius provide optimal yields while maintaining acceptable reaction rates [4].

Stoichiometric optimization requires careful balancing of reactant ratios to ensure complete conversion while minimizing excess reagent costs [17]. Typical industrial processes employ slight molar excesses of alkali metal hydrosulfide, ranging from 5 to 10 percent above stoichiometric requirements, to ensure complete conversion of the more expensive chloroacetate starting material [2].

Reaction time optimization involves determining the minimum time required for complete conversion while avoiding extended reaction periods that may promote side reactions [17]. Most industrial processes achieve optimal yields within 1 to 4 hours of reaction time, with longer periods generally providing minimal additional benefits [2] [4].

Table 2.3: Purification Techniques and Yield Optimization

| Purification Technique | Operating Parameters | Purity Achieved (%) | Recovery Yield (%) | Industrial Application |

|---|---|---|---|---|

| Recrystallization | Slow cooling from saturated solution | 95-99 | 80-90 | High-purity grades |

| Fractional distillation | Reduced pressure, 80-120°C | 90-95 | 75-85 | Standard commercial products |

| Solvent extraction | Organic solvent/water partition | 85-92 | 70-80 | Crude product cleanup |

| Ion exchange | Cation exchange resins | 92-98 | 85-92 | Trace metal removal |

| Membrane separation | Selective permeation | 88-95 | 78-88 | Continuous processing |

Byproduct Formation and Quality Control Measures

Understanding and controlling byproduct formation is crucial for maintaining product quality and optimizing process economics in potassium thioglycolate production. The primary byproducts encountered in industrial synthesis arise from side reactions, oxidation processes, incomplete conversions, and decomposition reactions that occur under process conditions.

Dithiodiglycolic acid represents the most significant quality-affecting byproduct, typically present at concentrations of 2 to 8 percent in crude products [18]. This compound forms through oxidative coupling of two thioglycolic acid molecules, resulting in a disulfide-linked dimer with the structure HOOC-CH₂-S-S-CH₂-COOH [19]. The formation mechanism involves oxidation of the sulfhydryl groups in thioglycolic acid, either through reaction with atmospheric oxygen or other oxidizing species present in the reaction medium [18]. The presence of dithiodiglycolic acid significantly reduces product stability by providing a pathway for further oxidative degradation and can cause color development in stored products [18].

Control measures for dithiodiglycolic acid formation focus primarily on maintaining inert atmospheric conditions during synthesis and storage [18]. Industrial processes typically employ nitrogen blanketing or other inert gas systems to exclude oxygen from reaction vessels and storage tanks [20]. Additionally, antioxidant additives such as ascorbic acid or other reducing agents may be incorporated at low concentrations to scavenge oxidizing species and prevent dimer formation [18].

Thiodiglycolic acid formation occurs through alternative side reactions during the primary synthesis, typically at concentrations of 1 to 5 percent [19]. This byproduct has a different structure from dithiodiglycolic acid and forms through reaction pathways that involve intermediate sulfur species [19]. The formation can be minimized through optimization of reaction conditions, particularly temperature and pH control, which favor the primary synthesis pathway over side reactions [19].

Unreacted chloroacetic acid presents both quality and economic concerns, typically remaining at concentrations of 0.5 to 3 percent in crude products [21]. This byproduct results from incomplete conversion during synthesis and can be minimized through use of excess alkali metal hydrosulfide and adequate reaction time [17]. The presence of unreacted starting material increases the overall impurity burden and may cause stability issues in final products [21].

Sodium or potassium chloride formation is an inevitable byproduct of the synthesis reaction, typically present at concentrations of 5 to 15 percent [21]. While this inorganic salt does not significantly affect product functionality in most applications, its removal is necessary for high-purity grades required in pharmaceutical and specialized cosmetic applications [21]. Crystallization-based separation techniques are most commonly employed for chloride removal, taking advantage of the different solubility characteristics of the organic thioglycolate and inorganic chloride [21].

Hydrogen sulfide gas evolution can occur through decomposition reactions or side reactions, particularly under elevated temperature conditions [22]. While the gas phase concentration is variable and depends on specific process conditions, its presence creates both safety and environmental concerns [22]. Gas scrubbing systems utilizing alkaline solutions or other appropriate absorbents are typically employed to capture hydrogen sulfide emissions and prevent atmospheric release [22].

Quality control measures encompass both preventive strategies during synthesis and analytical monitoring throughout production. Process control systems monitor critical parameters including temperature, pH, reactant flow rates, and atmospheric composition to maintain optimal conditions for product formation while minimizing byproduct generation [20] [23]. Real-time monitoring systems enable rapid adjustment of process parameters when deviations from optimal conditions are detected.

Analytical quality control involves regular sampling and analysis of both intermediate and final products to verify compliance with specifications [20] [23]. Typical analytical methods include high-performance liquid chromatography for determination of main component purity and byproduct concentrations, ion chromatography for chloride determination, and specialized techniques such as Karl Fischer titration for moisture content determination [23].

Stability testing protocols evaluate product degradation under various storage conditions to establish appropriate shelf life specifications and storage requirements [20]. These studies typically involve accelerated aging at elevated temperatures and monitoring of key degradation indicators including color development, pH changes, and formation of oxidation products [20].

Table 2.4: Byproduct Formation and Quality Control Measures

| Byproduct | Formation Mechanism | Typical Concentration (%) | Control Measures | Impact on Quality |

|---|---|---|---|---|

| Dithiodiglycolic acid | Oxidation of thioglycolic acid | 2-8 | Inert atmosphere, antioxidants | Reduces product stability |

| Thiodiglycolic acid | Side reaction during synthesis | 1-5 | Optimized reaction conditions | Decreases yield |

| Unreacted chloroacetic acid | Incomplete conversion | 0.5-3 | Excess alkali metal hydrosulfide | Increases impurity level |

| Sodium/potassium chloride | Neutralization product | 5-15 | Crystallization separation | Minimal if separated |

| Hydrogen sulfide gas | Decomposition/side reaction | Variable (gas phase) | Gas scrubbing systems | Safety and environmental concern |

Infrared Spectroscopy

Potassium thioglycolate exhibits characteristic infrared absorption bands that provide definitive structural identification [1]. The most prominent feature is the carbonyl stretching vibration of the carboxyl group, observed at 1727 cm⁻¹, which corresponds to the ester linkage present in the thioglycolate moiety [1]. This frequency is consistent with carboxylate salts and represents the C=O stretching mode of the deprotonated carboxylic acid functionality.

The thiol group, a defining characteristic of thioglycolic acid derivatives, typically shows S-H stretching vibrations around 2550 cm⁻¹ in the parent acid [2] [3]. However, in potassium thioglycolate, this peak is absent due to the ionic nature of the compound where the thiol group may participate in metal-sulfur interactions or exist in deprotonated form under typical solution conditions [1].

Carbon-sulfur bond stretching vibrations appear in the fingerprint region between 690-760 cm⁻¹ [2] [3]. These C-S vibrational modes are particularly useful for confirming the presence of the thioglycolate structure and distinguishing it from other sulfur-containing compounds. Additional weak vibrations related to metal-sulfur interactions may appear at lower frequencies, typically around 265 cm⁻¹, indicating coordination between the potassium cation and the sulfur atom [1].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance studies of potassium thioglycolate in deuterated solvents reveal characteristic chemical shifts that confirm the molecular structure [4] . The most diagnostic signal appears at 2.87 ppm as a triplet with a coupling constant of 6.8 Hz, corresponding to the methylene protons adjacent to the sulfur atom . This chemical shift is consistent with protons on carbon atoms directly bonded to sulfur in organosulfur compounds.

The coupling pattern observed indicates the presence of neighboring protons, confirming the -CH₂-S- structural unit characteristic of thioglycolate compounds [4]. In aqueous deuterium oxide solutions, the carboxylic acid proton is rapidly exchangeable and typically not observed due to deuterium exchange processes [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic signals. The carbonyl carbon typically appears around 173 ppm, while the methylene carbon adjacent to sulfur shows a signal near 43 ppm [1]. However, in solutions containing paramagnetic metal centers, signal broadening or complete signal loss may occur due to paramagnetic relaxation effects [1].

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to infrared spectroscopy, particularly for sulfur-containing functional groups [2] [3]. The most characteristic Raman bands for potassium thioglycolate appear at 690 and 760 cm⁻¹, corresponding to carbon-sulfur stretching vibrations [1]. These bands are typically more intense in Raman than in infrared spectroscopy due to the polarizability of the carbon-sulfur bond.

A significant band at 941 cm⁻¹ is attributed to sulfur-hydrogen stretching vibrations when the thiol group is present in its protonated form [1]. This band serves as an indicator of the protonation state of the sulfur atom and can vary in intensity depending on solution pH and ionic strength.

Oxidation products, commonly formed upon air exposure, produce a characteristic band at 502 cm⁻¹ corresponding to sulfur-sulfur stretching vibrations from disulfide formation [1]. This band intensity increases with exposure time to atmospheric oxygen and serves as a quality control indicator for sample degradation.

Thermodynamic Parameters (Melting Point, Boiling Point, Vapor Pressure)

Thermal Transition Temperatures

Potassium thioglycolate exhibits a melting point range of 226-229°C [6], indicating good thermal stability under moderate heating conditions. This relatively high melting point is characteristic of ionic compounds and reflects the strong electrostatic interactions between the potassium cations and thioglycolate anions in the crystal lattice.

The estimated boiling point, calculated using the Stein and Brown method, is approximately 432.57°C [7]. This prediction method takes into account the molecular structure and functional group contributions to vapor pressure behavior. However, experimental verification of this value is challenging due to potential decomposition reactions that may occur before reaching the theoretical boiling point.

Thermal gravimetric analysis data for related thioglycolate compounds suggest that decomposition typically begins around 380-450°C [8] [9], which aligns well with the estimated boiling point. The decomposition process is likely complex, involving decarboxylation, desulfurization, and other thermal degradation pathways characteristic of organosulfur compounds.

Vapor Pressure Characteristics

Potassium thioglycolate exhibits extremely low vapor pressure, measured at 0.001 Pa at 25°C [6]. This low volatility is expected for an ionic compound and indicates minimal evaporation under normal atmospheric conditions. The low vapor pressure contributes to the stability of formulated products and reduces concerns about volatile organic compound emissions during manufacturing and use.

The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with vapor pressure increasing exponentially with temperature [10]. However, the practical significance of this relationship is limited by the onset of thermal decomposition at elevated temperatures, which effectively prevents the compound from existing as a stable vapor phase.

Density and Physical State Properties

Aqueous solutions of potassium thioglycolate at concentrations of 40-44% by weight exhibit densities ranging from 1.25 to 1.255 g/mL [11] [12]. This density is significantly higher than water, reflecting both the ionic nature of the dissolved salt and the relatively high molecular weight of the thioglycolate anion.

The density shows minimal temperature dependence within the typical storage and use temperature range of 20-25°C [11]. However, concentration has a strong linear relationship with density, allowing for accurate determination of solution strength through density measurements.

Solubility Profile in Aqueous and Organic Media

Aqueous Solubility Behavior

Potassium thioglycolate demonstrates excellent solubility in water, with commercial solutions readily prepared at concentrations of 40-44% by weight [11] [12]. The high aqueous solubility is attributed to the ionic nature of the compound and the ability of both the potassium cation and thioglycolate anion to form strong hydrogen bonds and ion-dipole interactions with water molecules.

The solubility increases with temperature in aqueous systems, following typical behavior for ionic compounds [13] [14]. This positive temperature coefficient of solubility is advantageous for industrial processing where elevated temperatures may be used to prepare concentrated solutions or to accelerate dissolution rates.

Solution stability is maintained across a broad concentration range, with no evidence of precipitation or phase separation observed in properly prepared aqueous solutions [15]. The solutions exhibit long-term stability when stored in appropriate containers protected from atmospheric oxygen and strong light [16].

Organic Solvent Solubility

The solubility profile in organic solvents varies significantly depending on the polarity and hydrogen bonding capacity of the solvent [13] [14]. Potassium thioglycolate shows good solubility in lower alcohols, including methanol, ethanol, isopropanol, and n-propanol [13] [14].

Interestingly, methanol exhibits unusual solubility behavior where solubility decreases with increasing temperature [13] [14]. This inverse temperature relationship is atypical for most salt-solvent systems and may be related to changes in solvation sphere structure or ion pairing at elevated temperatures.

In ethanol, isopropanol, and n-propanol, normal positive temperature coefficients of solubility are observed [13] [14]. The magnitude of solubility generally decreases with increasing alcohol chain length, consistent with decreasing polarity and hydrogen bonding capacity of the alcohol solvents.

Mixed Solvent Systems

Binary solvent mixtures of water with alcohols show enhanced solubility compared to pure organic solvents [13] [14]. In water-methanol, water-ethanol, water-isopropanol, and water-n-propanol systems, solubility increases with increasing water content, demonstrating the dominant role of water in solvating the ionic thioglycolate compound.

The solubility enhancement in mixed solvents follows predictable patterns based on the Jouyban-Acree model and CNIBS/R-K correlations [13] [14]. These models successfully predict solubility behavior across the entire composition range of binary solvent mixtures.

pH-Dependent Behavior and Acid-Base Properties

Acid Dissociation Constants

Potassium thioglycolate, being derived from thioglycolic acid, exhibits two distinct acid dissociation constants corresponding to its carboxyl and thiol functional groups [17] [18] [19]. The first dissociation constant (pKa₁) ranges from 3.55 to 3.82, representing deprotonation of the carboxyl group [17] [18] [19]. This value is similar to other substituted acetic acids and indicates moderate acid strength.

The second dissociation constant (pKa₂) occurs at much higher pH values, ranging from 9.30 to 10.31, corresponding to deprotonation of the thiol group [18] [19] [20]. This high pKa value indicates that the thiol group remains largely protonated under physiological and most industrial pH conditions.

The separation between pKa₁ and pKa₂ values is approximately 6 pH units, indicating minimal interaction between the two ionizable groups and allowing for independent treatment of each dissociation equilibrium [18] [19].

pH-Dependent Ionization States

At pH values below 3, potassium thioglycolate exists predominantly in its fully protonated form with both carboxyl and thiol groups carrying hydrogen atoms [17]. Between pH 3 and 9, the compound exists primarily as a monoanion with the carboxyl group deprotonated and the thiol group remaining protonated [17].

At pH values above 10, complete deprotonation occurs, resulting in a dianion with both functional groups ionized [17] [21]. This pH-dependent ionization pattern significantly influences the compound's chemical reactivity, stability, and interaction with other species in solution.

In typical commercial formulations at pH 6.8-7.3 [11] [12], potassium thioglycolate exists predominantly as the monoanion, providing optimal balance between stability and reactivity for cosmetic and industrial applications.

pH Stability and Optimal Operating Conditions

Solution stability is strongly pH-dependent, with optimal stability observed in the pH range of 6.5-7.5 [16] [22]. Within this range, hydrolysis reactions are minimized, and oxidation of the thiol group is reduced compared to more alkaline conditions.

At pH values below 6, acid-catalyzed decomposition may occur, while pH values above 8 promote oxidation reactions leading to disulfide formation and eventual precipitation [16]. The narrow stability window requires careful pH control in formulated products to ensure adequate shelf life and performance.

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 132 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 96 of 132 companies with hazard statement code(s):;

H290 (97.92%): May be corrosive to metals [Warning Corrosive to Metals];

H301 (98.96%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (98.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (98.96%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant